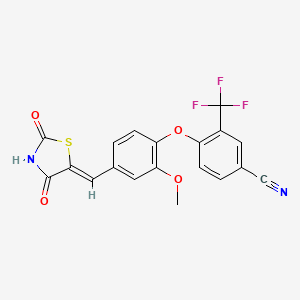

4-(4-((2,4-ジオキソチアゾリジン-5-イリデン)メチル)-2-メトキシフェノキシ)-3-(トリフルオロメチル)ベンゾニトリル

概要

説明

E3 リガーゼ リガンド 5は、ユビキチン化プロセスに関与する酵素であるE3ユビキチンリガーゼに結合する小分子です。ユビキチン化は、ユビキチンタンパク質が基質タンパク質に付加される翻訳後修飾であり、プロテアソームによる分解のために標識されます。 E3 リガーゼ リガンド 5は、特に標的タンパク質分解の分野で重要であり、プロテオリシス標的キメラ(PROTAC)の開発において、疾患関連タンパク質を選択的に分解するために使用されます .

科学的研究の応用

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant hypoglycemic activity. In vivo studies using alloxan-induced hyperglycemic Wistar albino rats showed a marked reduction in blood glucose levels upon administration of these compounds, suggesting their potential as antidiabetic agents. The mechanism is believed to involve the modulation of insulin sensitivity and glucose metabolism .

Antimicrobial Properties

The thiazolidinone scaffold present in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing this moiety can inhibit bacterial growth by targeting bacterial RNA polymerase, thus presenting opportunities for developing new antibiotics .

Antibiofilm Activity

Recent investigations into the antibiofilm properties of thiazolidinone derivatives have revealed promising results against various pathogens. The compound's structure allows it to interfere with biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Ligand Development

The compound has been identified as a ligand for E3 ligases, which play critical roles in ubiquitination processes within cells. This interaction is vital for the development of targeted protein degradation therapies, particularly in cancer treatment where aberrant protein levels contribute to tumorigenesis .

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing capabilities, potentially improving charge transport characteristics in these devices .

Case Studies

作用機序

E3 リガーゼ リガンド 5は、E3ユビキチンリガーゼに結合し、標的タンパク質のユビキチン化を促進することによって、その効果を発揮します。リガンドは、E3リガーゼと標的タンパク質との三元複合体を形成し、それらを近接させます。この近接により、E3リガーゼはユビキチン分子を標的タンパク質に転移させることができ、プロテアソームによる分解のために標識されます。 このメカニズムは、PROTACの機能の中心であり、細胞のユビキチン-プロテアソーム系を利用して、疾患関連タンパク質を選択的に分解します .

準備方法

合成経路と反応条件

E3 リガーゼ リガンド 5の合成には、中間体の調製とそれらのその後のカップリングを含む、複数のステップが含まれます。一般的な合成経路の1つは、パラジウム触媒によるC-Hアリール化反応の使用です。 たとえば、E3 リガーゼ リガンド 5に類似したフォン・ヒッペル・リンダウ(VHL)E3ユビキチンリガーゼリガンドの調製には、パラジウム酢酸塩(Pd(OAc)2)とPd-PEPPSI-IPrを触媒として使用します .

工業的生産方法

E3 リガーゼ リガンド 5の工業的生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、自動合成装置の使用と、バルク量の化合物を作成するための厳格な品質管理対策が含まれる場合があります .

化学反応の分析

反応の種類

E3 リガーゼ リガンド 5は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、リガンドの官能基を修飾するために使用できます。

一般的な試薬と条件

E3 リガーゼ リガンド 5を含む反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換リガンドを生成する可能性があります .

科学研究への応用

E3 リガーゼ リガンド 5は、以下を含む幅広い科学研究への応用があります。

化学: 標的タンパク質分解のためのPROTACの開発に使用されます。

生物学: ユビキチン化プロセスとタンパク質分解経路を理解するための研究に使用されます。

医学: がんや神経変性疾患などの疾患に対する新しい治療薬の開発における可能性が調査されています。

類似化合物との比較

E3 リガーゼ リガンド 5は、以下のような他の類似化合物と比較できます。

フォン・ヒッペル・リンダウ(VHL)リガンド: これらのリガンドもE3ユビキチンリガーゼに結合し、PROTACで使用されます。

セレブロリン(CRBN)リガンド: 標的タンパク質分解に使用される別の種類のE3リガーゼリガンド。

分子接着剤: E3リガーゼと標的タンパク質間の相互作用を促進する小分子

E3 リガーゼ リガンド 5は、特定のE3リガーゼに対する特異的な結合親和性と選択性においてユニークであり、標的タンパク質分解療法の開発において貴重なツールです .

生物活性

The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile represents a novel class of thiazolidinedione derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. The key steps include:

- Knoevenagel Condensation : The reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione to form an intermediate.

- Formation of Final Derivative : Condensation with chloroacetylated products to yield the target compound.

The structures of the synthesized compounds are confirmed through various spectroscopic techniques such as FTIR and NMR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably:

- Inhibition Concentrations : The compound exhibited minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae and Escherichia coli, with values reported at approximately 6.25 µg/mL and 6.62 µg/mL respectively .

- Biofilm Formation : The compound showed significant activity in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), demonstrating BICs (biofilm inhibition concentrations) of 2.22 µg/mL against MRSA .

Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects, and derivatives like this compound have been investigated for their hypoglycemic potential:

- Mechanism : The mechanism involves modulation of glucose metabolism and enhancement of insulin sensitivity, similar to the action of pioglitazone, a standard antidiabetic drug .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolidinedione core significantly influence biological activity:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances the lipophilicity and biological activity of the compounds.

- Trifluoromethyl Group : The trifluoromethyl group is associated with increased potency against microbial strains, likely due to enhanced interaction with biological targets .

Table 1: Biological Activity Overview

| Compound Name | MIC (µg/mL) | BIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 3a | 6.25 | 6.25 | Antibacterial against K. pneumoniae |

| Compound 3b | 2.22 | 3.05 | Antibacterial against MRSA |

| Compound X | <200 | >200 | Antibiofilm inactive |

Table 2: Synthesis Steps Summary

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Knoevenagel Condensation | 4-Hydroxy-3-methoxybenzaldehyde, 2,4-Thiazolidinedione |

| 2 | Final Derivative Formation | Chloroacetylated products |

Case Studies

Several case studies have documented the efficacy of thiazolidinedione derivatives:

特性

IUPAC Name |

4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBIOCQFTMNSJI-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。